molecular formula C24H15ClN2O2S B5235653 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide

Cat. No. B5235653
M. Wt: 430.9 g/mol
InChI Key: KASMBVFTMDRMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide, also known as BF-1, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide exerts its pharmacological effects by binding to the benzodiazepine site on GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. This results in the suppression of neuronal excitability, leading to the analgesic, anti-inflammatory, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolysis, sedation, and muscle relaxation. These effects are mediated by the modulation of GABA receptors, which play a critical role in the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide offers several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding to other proteins and receptors.

Future Directions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide has significant potential for further research and development in various scientific fields. Some possible future directions include the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its antitumor activity, and the exploration of its potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders.
In conclusion, this compound is a promising small molecule with significant potential for further research and development in various scientific fields. Its potent pharmacological effects, mechanism of action, and biochemical and physiological effects make it a potential candidate for the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide can be synthesized using a simple and efficient method involving the reaction of 2-(1,3-benzothiazol-2-yl)aniline and 4-chlorobenzoyl chloride in the presence of a base, followed by the addition of furfurylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. In pharmacology, this compound has been shown to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which play a critical role in the regulation of neuronal excitability and synaptic transmission.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O2S/c25-16-11-9-15(10-12-16)20-13-14-21(29-20)23(28)26-18-6-2-1-5-17(18)24-27-19-7-3-4-8-22(19)30-24/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASMBVFTMDRMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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